Ingavirin

Antiviral Therapy Influenza Clinical Trial

Procure high-purity Ingavirin (imidazolyl ethanamide pentanedioic acid, CAS 219694-63-0), a non-fungible, host-directed antiviral research tool. Unlike neuraminidase inhibitors or M2 blockers, Ingavirin suppresses viral nucleoprotein nuclear import and upregulates IFNAR receptor expression, enhancing host interferon sensitivity. This unique mechanism delivers superior protective efficacy vs. umifenovir in vivo and a distinct safety profile (NOEL 300 mg/kg/day). Backed by pediatric Phase 3/4 data, it is the definitive choice for influenza B, oseltamivir-resistance, and innate immunity research.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 219694-63-0
Cat. No. B1671943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngavirin
CAS219694-63-0
Synonyms6-(2-(1H-imidazol-4-yl)ethylamino)-5-oxohexanoic acid
dicarbamin
Ingavirin
pentanedioic acid imidazolyl ethanamide
vitaglutam
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCNC(=O)CCCC(=O)O
InChIInChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)
InChIKeyKZIMLUFVKJLCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ingavirin (CAS 219694-63-0) Procurement Guide: Core Identity and Antiviral Classification


Ingavirin, chemically designated as imidazolyl ethanamide pentanedioic acid (IEPA), is an orally bioavailable small-molecule pseudopeptide [1]. It functions as a non-interferon-inducing antiviral agent with a complex, multi-target mechanism of action, distinct from neuraminidase inhibitors and M2 channel blockers . The compound is approved in Russia for the treatment and prophylaxis of influenza A and B, as well as other acute respiratory viral infections (ARVI), including adenovirus and parainfluenza, in both adult and pediatric populations . Its unique pharmacology, which includes enhancing host cell sensitivity to endogenous interferon by upregulating IFNAR receptor expression [2], positions it as a specialized research tool and therapeutic agent.

Ingavirin Differentiation: Why Standard Antiviral Analogs Cannot Substitute


Substituting Ingavirin with common in-class antivirals like oseltamivir, umifenovir, or rimantadine is scientifically invalid due to its fundamentally divergent mechanism of action and correspondingly distinct performance profile. While oseltamivir is a neuraminidase inhibitor and rimantadine an M2 channel blocker, Ingavirin does not directly target viral enzymes. Instead, it operates by suppressing viral nucleoprotein nuclear import and modulating the host's innate immune response via IFNAR receptor upregulation [1]. This mechanistic difference translates directly into quantifiable outcomes: In comparative in vivo studies, Ingavirin demonstrated a protective efficacy profile that markedly exceeded that of umifenovir and was comparable to rimantadine, yet its safety profile, with a No Observed Effect Level (NOEL) of 300 mg/kg/day in chronic toxicity models, is distinct [2][3]. Therefore, generic substitution based solely on broad antiviral classification will compromise experimental validity and therapeutic outcomes, making Ingavirin a non-fungible asset for targeted research.

Quantitative Evidence for Ingavirin Differentiation Against Key Comparators


Comparative Clinical Efficacy: Fever Duration Reduction vs. Umifenovir (Arbidol)

In a randomized, placebo-controlled clinical trial involving 105 adults with confirmed influenza, Ingavirin (90 mg/day) demonstrated superior reduction in fever duration compared to umifenovir (Arbidol). The mean fever duration was 34.5 hours for Ingavirin, 48.4 hours for umifenovir, and 72.0 hours for placebo [1]. This represents a 13.9-hour (28.7%) reduction in fever duration relative to umifenovir.

Antiviral Therapy Influenza Clinical Trial Fever Reduction

Comparative In Vivo Protective Efficacy: Influenza A (H5N1) Challenge vs. Oseltamivir and Umifenovir

In a lethal murine model of influenza A (H5N1) infection, Ingavirin demonstrated a dose-dependent protective effect. For prophylaxis, an Ingavirin dose of 5 mg/kg provided a protective efficacy of 46.7% against mortality. In contrast, comparable studies with oseltamivir and umifenovir under similar lethal challenge conditions show distinct efficacy profiles, with Ingavirin's activity positioned between them [1]. Specifically, a comparative study using a 10-15 LD50 viral challenge showed Ingavirin's protective efficacy was 38.3-39.2% at 15-20 mg/kg, markedly exceeding umifenovir but remaining lower than oseltamivir [2].

Influenza A H5N1 Prophylaxis Animal Model Mortality

Comparative In Vivo Efficacy: Influenza B Virus Challenge vs. Umifenovir (Arbidol)

In a lethal murine model of influenza B virus infection, Ingavirin significantly decreased mortality, increased average lifespan, and reduced lung viral titers compared to placebo. While a direct, quantitative comparison with umifenovir was performed in this study, the authors note Ingavirin's high efficacy. Specifically, oral administration of Ingavirin decreased infectious viral titers in lung tissue and normalized body weight dynamics [1].

Influenza B Animal Model Mortality Viral Load

Chronic Toxicity and Safety Profile: NOEL vs. Therapeutic Doses

In chronic toxicity studies, imidazolyl ethanamide pentanedioic acid (IPA, the active ingredient of Ingavirin) exhibited a high safety margin. The No Observed Effect Level (NOEL) was established at 300 mg/kg/day in both rats and dogs following oral administration for 26 and 39 weeks, respectively [1]. This NOEL provides a systemic exposure that is 8-10 times higher in rats and 41-65 times higher in dogs than the therapeutic exposure in humans. Furthermore, IPA was negative for mutagenicity (Ames test up to 5000 mcg/plate) and genotoxicity (chromosomal aberration and micronucleus tests) [1].

Toxicology Safety Pharmacology Chronic Toxicity NOEL

Optimized Application Scenarios for Ingavirin Based on Comparative Evidence


Preclinical Efficacy Studies on Oseltamivir-Resistant or Influenza B Viruses

Given Ingavirin's distinct, non-enzymatic mechanism of action (suppression of viral nucleoprotein nuclear import) and its demonstrated in vivo efficacy against influenza B in mice [1], it is an optimal compound for investigating therapeutic interventions against influenza strains where neuraminidase inhibitors (e.g., oseltamivir) show reduced effectiveness or resistance. This scenario leverages Ingavirin's unique activity profile to fill a critical gap in antiviral research.

Investigations of Host-Directed Antiviral Therapy and Innate Immunity Modulation

Ingavirin's primary mechanism involves upregulating the expression of type I interferon receptors (IFNAR) on host cells, thereby enhancing sensitivity to endogenous interferon [2]. This makes it a premier tool for research focused on host-directed antiviral strategies, innate immune modulation, and understanding the role of interferon signaling in viral clearance, rather than direct viral enzyme inhibition.

Clinical Development for Pediatric Influenza and ARVI

Supported by multiple completed Phase 3 and Phase 4 clinical trials demonstrating safety and efficacy in pediatric populations (including children as young as 6 months) [3][4], Ingavirin presents a well-characterized, evidence-backed candidate for further clinical development or comparative effectiveness research in pediatric influenza and acute respiratory viral infections, a demographic with limited safe and effective antiviral options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ingavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.